molecular formula C5H9NS B13522458 2-Methyl-3-(methylthio)propanenitrile

2-Methyl-3-(methylthio)propanenitrile

Cat. No.: B13522458
M. Wt: 115.20 g/mol
InChI Key: DJQQHMJFVKWUCB-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylthio)propanenitrile is an organic compound with the molecular formula C5H9NS It is a nitrile derivative characterized by the presence of a methylthio group attached to the third carbon of the propanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-(methylthio)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-bromopropanenitrile with sodium methylthiolate. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures. The general reaction scheme is as follows:

2-Methyl-3-bromopropanenitrile+Sodium methylthiolateThis compound+Sodium bromide\text{2-Methyl-3-bromopropanenitrile} + \text{Sodium methylthiolate} \rightarrow \text{this compound} + \text{Sodium bromide} 2-Methyl-3-bromopropanenitrile+Sodium methylthiolate→this compound+Sodium bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product. Parameters such as temperature, pressure, and reaction time are optimized based on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylthio)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as thiols, amines, or halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Corresponding substituted nitriles

Scientific Research Applications

2-Methyl-3-(methylthio)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylthio)propanenitrile depends on its specific application. In biological systems, it may interact with cellular components through its nitrile and methylthio groups. These interactions can lead to the modulation of enzymatic activity or disruption of cellular processes. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylthio)propanoic acid
  • 2-Methyl-3-(methylthio)propanol
  • 2-Methyl-3-(methylthio)propylamine

Uniqueness

2-Methyl-3-(methylthio)propanenitrile is unique due to its nitrile functional group combined with a methylthio substituent. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the nitrile group allows for further functionalization through reduction or substitution reactions, while the methylthio group can undergo oxidation to form sulfoxides or sulfones.

Properties

Molecular Formula

C5H9NS

Molecular Weight

115.20 g/mol

IUPAC Name

2-methyl-3-methylsulfanylpropanenitrile

InChI

InChI=1S/C5H9NS/c1-5(3-6)4-7-2/h5H,4H2,1-2H3

InChI Key

DJQQHMJFVKWUCB-UHFFFAOYSA-N

Canonical SMILES

CC(CSC)C#N

Origin of Product

United States

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